6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be achieved through several routes:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction: The trifluoromethyl group can also be directly introduced using a trifluoromethyl active species such as trifluoromethyl iodide.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents such as nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, but differ in their specific functional groups and properties.
Fluorinated Pyridines: These compounds contain fluorine atoms in different positions on the pyridine ring, leading to variations in reactivity and stability.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-3,13H,4H2,1H3 |
InChI Key |
IUOGEPIITJELPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.